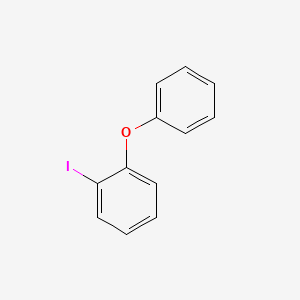

1-Iodo-2-phenoxybenzene

説明

Significance of Halogenated Arenes as Synthetic Precursors

Halogenated arenes, or aryl halides, are organic compounds where a halogen atom is directly attached to an aromatic ring. They are fundamental precursors in organic synthesis due to their ability to participate in a wide array of chemical transformations. fiveable.mewikipedia.org Among the aryl halides, aryl iodides (Ar-I) are particularly noteworthy. The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, which makes aryl iodides the most reactive class of aryl halides. ontosight.ai This enhanced reactivity makes them highly valuable intermediates, especially in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.meontosight.ai

Aryl iodides are frequently employed in numerous palladium-catalyzed cross-coupling reactions, which have become indispensable tools for constructing complex molecular architectures. nih.gov Key examples of these transformations include the Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as the Ullmann condensation. nih.govacs.org Their versatility and reactivity allow chemists to use the iodine atom as a "handle" for introducing a wide variety of functional groups into an aromatic system. ontosight.ai Beyond cross-coupling, aryl iodides are also used to generate organometallic reagents, such as aryllithium or Grignard reagents, further expanding their synthetic utility. wikipedia.org They are also the typical starting materials for preparing hypervalent iodine reagents, which are important oxidizing agents in their own right. nih.gov

Overview of Diaryl Ether Motifs in Advanced Chemical Structures

The diaryl ether (DE) motif, characterized by an oxygen atom connecting two aryl groups, is a prevalent and important structural unit in a vast range of chemical compounds. researchgate.netnih.govnih.gov This scaffold is found extensively in both natural products and synthetic molecules designed for specific functions. nih.govnih.gov Statistically, the diaryl ether framework is considered one of the most popular and enduring scaffolds in medicinal and agrochemical chemistry. researchgate.netnih.govacs.org

The widespread use of diaryl ethers stems from their unique physicochemical properties—such as good molecular flexibility, metabolic stability, and an ability to penetrate cell membranes—and the broad spectrum of biological activities they can impart to a molecule. researchgate.net Consequently, diaryl ether derivatives have been synthesized and investigated for numerous applications, exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. nih.govacs.org The Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide, is one of the most common methods for synthesizing the diaryl ether skeleton. nih.govorganic-chemistry.org

Positioning of 1-Iodo-2-phenoxybenzene within Contemporary Synthetic Chemistry

This compound is a molecule that uniquely combines the key features of both an aryl iodide and a diaryl ether. Its structure consists of a diaryl ether core with an iodine atom positioned on one of the aromatic rings, ortho to the ether linkage. This bifunctional nature makes it a strategically important intermediate in contemporary organic synthesis. The compound serves as a versatile building block, providing both the stable, biologically relevant diaryl ether scaffold and a highly reactive site (the C-I bond) for further molecular elaboration.

This positioning allows chemists to use this compound as a starting point for creating more complex, polycyclic structures. For instance, the iodine atom can readily participate in intramolecular or intermolecular cross-coupling reactions to form new rings. Research has shown its utility in the synthesis of tetracyclic 3,4-fused indoles and xanthene derivatives, which are important structures in medicinal chemistry and for fluorescent dyes. mdpi.com By starting with this compound, synthetic routes can be designed more efficiently, building upon a pre-formed diaryl ether core to access advanced molecular targets. mdpi.comrsc.org

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 34883-46-0 | nih.gov |

| Molecular Formula | C₁₂H₉IO | nih.gov |

| Molecular Weight | 296.10 g/mol | nih.gov |

| Appearance | White to slightly yellow solid | |

| Melting Point | 56-60 °C | chemicalbook.com |

| Boiling Point | 198-202 °C | chemicalbook.com |

| Density | 1.626 g/cm³ (Predicted) | chemicalbook.com |

| Solubility | Low solubility in water; high solubility in organic solvents. | guidechem.com |

Synthetic Applications and Reactivity

This compound is a valuable substrate for a variety of metal-catalyzed cross-coupling reactions, owing to the reactivity of its carbon-iodine bond. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Description |

| Ullmann Coupling | As a classic reaction for forming C-O bonds, the Ullmann condensation can be used to synthesize diaryl ethers. nih.govorganic-chemistry.org While this compound is itself a diaryl ether, it can participate in further Ullmann-type reactions, for instance, with amines or other nucleophiles. |

| Buchwald-Hartwig Amination | This palladium-catalyzed reaction couples an aryl halide with an amine. jk-sci.comorganic-chemistry.org this compound can be coupled with primary or secondary amines to synthesize N-aryl derivatives of 2-phenoxyaniline (B124666), which are valuable structures in medicinal and materials chemistry. |

| Sonogashira Coupling | This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org this compound can be coupled with various alkynes to produce 1-alkynyl-2-phenoxybenzene derivatives, which are precursors to complex heterocyclic systems like fused indoles. mdpi.com |

| Suzuki-Miyaura Coupling | A versatile palladium-catalyzed reaction that couples an aryl halide with an organoboron compound (like a boronic acid). libretexts.org This method allows for the formation of a C-C bond, enabling the synthesis of biaryl compounds from this compound. |

One notable synthetic application involves a multi-step, one-pot procedure starting from 1-ethynyl-2-phenoxybenzene (which can be synthesized from this compound via Sonogashira coupling) to produce xanthene derivatives. mdpi.com This highlights the compound's role as a key intermediate in building complex molecular frameworks. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

1-iodo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLGVLVAJRLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512386 | |

| Record name | 1-Iodo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-46-0 | |

| Record name | 1-Iodo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 2 Phenoxybenzene

Established Synthetic Routes to 1-Iodo-2-phenoxybenzene

The traditional synthesis of this compound relies on several well-documented chemical transformations. These methods, while effective, often involve multi-step processes or require specific catalytic systems to achieve the desired product.

Copper-Catalyzed C-O Cross-Coupling Reactions for Diaryl Ether Formation

Copper-catalyzed reactions are a cornerstone for the formation of diaryl ethers. These methods leverage the ability of copper to facilitate the coupling of an aryl halide with an alcohol or a corresponding organometallic reagent. The chemistry of copper is particularly rich for these transformations as it can readily access multiple oxidation states (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺), allowing for diverse reaction pathways. scispace.com

A prominent method for forming the C-O bond in diaryl ethers is the copper-catalyzed coupling of a phenol (B47542) with a phenylboronic acid derivative, a transformation often referred to as the Chan-Lam coupling reaction. In the context of this compound synthesis, this involves the reaction of 2-iodophenol (B132878) with phenylboronic acid. This approach benefits from the relative stability and commercial availability of boronic acids. sci-hub.se

The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (B1210297), in the presence of a base and often an amine or other suitable ligand. The conditions are generally milder than traditional Ullmann condensations. The choice of solvent, base, and ligand can be crucial for optimizing the reaction yield and kinetics. acs.org

Table 1: Representative Conditions for Copper-Catalyzed Coupling of 2-Iodophenol with Phenylboronic Acid

| Parameter | Typical Reagent/Condition | Purpose |

| Phenol | 2-Iodophenol | Aryl source (retains iodo-group) |

| Boronic Acid | Phenylboronic Acid | Phenyl group donor |

| Copper Source | Cu(OAc)₂ or Cu₂O | Catalyst for C-O bond formation |

| Ligand | Pyridine, 1,10-Phenanthroline | Accelerates the catalytic cycle |

| Base | Triethylamine (Et₃N), K₂CO₃ | Activates the phenol |

| Solvent | Dichloromethane (CH₂Cl₂), Acetonitrile | Reaction medium |

| Atmosphere | Air | Often tolerant of aerobic conditions |

This table represents generalized conditions for Chan-Lam type reactions and serves as an illustrative guide.

The Ullmann reaction, or Ullmann condensation, is a classic and widely used method for synthesizing diaryl ethers. organic-chemistry.orgmagtech.com.cn This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. organic-chemistry.org For the synthesis of this compound, this can be achieved by reacting 2-iodophenol with an aryl halide like iodobenzene (B50100) or by coupling phenol with 1,2-diiodobenzene. chemicalbook.com

Historically, these reactions required harsh conditions, such as high temperatures (often around 200°C) and stoichiometric amounts of copper powder. organic-chemistry.orgmagtech.com.cn Modern advancements have led to the development of milder protocols using catalytic amounts of copper(I) salts (e.g., CuI) in the presence of ligands and various bases. acs.orgnih.gov The choice of base is critical, with carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common. nih.gov

Table 2: Comparison of Ullmann-Type Reaction Conditions

| Feature | Classical Ullmann | Modern Ullmann-Type |

| Copper Source | Copper powder (excess) | Catalytic CuI, Cu₂O, or Cu(II) salts |

| Reactants | Aryl halide + Metal phenoxide | Aryl halide + Phenol |

| Temperature | High (~200°C) | Moderate (80-120°C) |

| Ligand | Generally absent | Often required (e.g., diamines, amino acids, phenanthroline) |

| Base | Stoichiometric (from phenoxide) | Catalytic or stoichiometric (e.g., K₂CO₃, Cs₂CO₃) |

Halogenation and Subsequent Aryl Etherification Protocols

An alternative synthetic strategy involves forming the diaryl ether backbone first, followed by a regioselective halogenation step. For instance, diphenyl ether can be synthesized and then subjected to iodination. However, controlling the regioselectivity of electrophilic iodination can be challenging, potentially leading to a mixture of ortho- and para-iodinated products.

A more controlled approach involves using a pre-functionalized precursor. One such method is the Sandmeyer reaction starting from 2-phenoxyaniline (B124666). chemicalbook.com In this process, the amino group of 2-phenoxyaniline is converted into a diazonium salt, which is then displaced by iodide (from KI) to yield this compound with high regioselectivity. Another route is the direct iodination of 2-phenoxyphenol, where the hydroxyl group directs the incoming iodine to the ortho position before the subsequent etherification step.

Tandem Oxidation Approaches utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DAIB or PIDA), have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. arkat-usa.orgresearchgate.net These reagents enable one-pot tandem reactions that can form multiple bonds in a single operation, offering high atom economy. beilstein-journals.org

A notable application is the one-pot synthesis of substituted diaryl ethers from phenols. researchgate.netresearchgate.net In this approach for synthesizing an analog like 1,3-diiodo-2-phenoxybenzene, a phenol substituted with an electron-withdrawing group is treated with an excess of PIDA. researchgate.net The proposed mechanism involves an initial ortho-iodination of the phenol, followed by an in-situ oxidative coupling that forms the diaryl ether bond. researchgate.net This tandem oxidation provides a direct and efficient route to ortho-iodinated diaryl ethers from simple phenol precursors.

Table 3: Tandem Oxidation Synthesis using PIDA

| Step | Description | Reagent |

| 1. Iodination | A phenol is ortho-iodinated in situ. | PIDA ((Diacetoxyiodo)benzene) |

| 2. O-Arylation | The resulting iodophenol undergoes oxidative coupling. | PIDA / Phenol |

| Overall | A one-pot tandem reaction forms the ortho-iodo-diaryl ether structure. | Phenol + PIDA |

This table outlines the conceptual steps in the synthesis of ortho-iodo diaryl ethers via a tandem oxidation mechanism.

Emerging and Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods. mdpi.comrasayanjournal.co.in These approaches aim to reduce waste, avoid hazardous solvents, use less toxic catalysts, and improve energy efficiency.

For the synthesis of diaryl ethers via Ullmann-type reactions, significant progress has been made. One innovative approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly). nih.gov These solvents are biodegradable, non-toxic, and can be used for ligand-free, copper-catalyzed C-O coupling reactions under mild, aerobic conditions (80°C in air). nih.gov This method avoids the use of volatile organic solvents and expensive, often toxic, ligands.

Further green improvements include:

Catalyst Modification : Moving from stoichiometric copper to highly efficient, low-loading copper catalyst systems. acs.org Copper is also considered a greener metal choice compared to palladium, which is often used in cross-coupling reactions. chegg.com

Atom Economy : Tandem or one-pot reactions, such as those using hypervalent iodine reagents, improve atom economy by reducing the number of separate purification steps and minimizing waste. researchgate.netbeilstein-journals.org

Alternative Energy Sources : Methodologies like microwave-assisted or mechanochemical (grinding) synthesis are being explored to reduce reaction times and solvent usage. mdpi.com

These emerging strategies demonstrate a clear trend towards making the synthesis of this compound and related diaryl ethers more efficient and sustainable.

Ligand-Free Catalysis in Diaryl Ether Synthesis

The synthesis of diaryl ethers, including this compound, has traditionally relied on the Ullmann condensation, which often requires harsh reaction conditions and the use of ligands to facilitate the copper-catalyzed C-O cross-coupling. However, recent research has trended towards the development of ligand-free catalytic systems to simplify procedures, reduce costs, and minimize toxic waste.

Ligand-free copper-catalyzed reactions have proven effective for C-S cross-coupling to produce related compounds like 2-phenoxyanilines, suggesting the viability of such systems for C-O bond formation as well. researchgate.net Studies have demonstrated that using a combination of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can promote the cross-coupling of aryl halides with arenes without the need for a dedicated ligand. nih.govacs.org Such ligand-free conditions have been shown to facilitate the intramolecular coupling of this compound to yield dibenzofuran. nih.govacs.org

Innovations in catalyst design have further propelled ligand-free synthesis. For instance, copper nanoparticles synthesized through environmentally benign methods, such as using aqueous plant extracts, have been successfully employed as catalysts for the ligand-free Ullmann coupling of iodobenzene and phenol. researchgate.net Another approach involves using a polyethylene (B3416737) glycol (PEG)-based dicationic ionic liquid as a catalyst, which also circumvents the need for a ligand in the C-O coupling of organic halides with phenols. cdnsciencepub.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cs₂CO₃ in DMSO | Cross-coupling of aryl halides and arenes | Ligand-free, promotes intramolecular cyclization of this compound. | nih.govacs.org |

| Green-synthesized Copper Nanoparticles | Ullmann coupling of iodobenzene and phenol | Environmentally benign catalyst synthesis, ligand-free. | researchgate.net |

| PEG₁₀₀₀-DAIL[CdCl₃] | C-O coupling of organic halides and phenols | Utilizes a recyclable ionic liquid catalyst under ligand-free conditions. | cdnsciencepub.com |

| CuCl in water | C-S cross-coupling of benzothiazole (B30560) with aryl iodides | Aqueous medium, ligand-free at moderate temperatures. | researchgate.net |

Solvent-Controlled and Environmentally Benign Reaction Conditions

The effect of the solvent is evident in coupling reactions where polar aprotic solvents like DMSO and dimethylformamide (DMF) have been identified as ideal for promoting the efficient and rapid coupling of phenols with aryl halides. scholaris.ca In contrast, a complete absence of solvent represents an even more environmentally sound approach. A solvent-free Ullmann coupling has been successfully demonstrated for the synthesis of 2,2'-dinitrobiphenyl (B165474) from 1-iodo-2-nitrobenzene, a reaction carried out by melting the reagent itself. rsc.org

The principles of green chemistry are increasingly being applied to these syntheses. The use of water as a solvent is highly desirable, and some copper-catalyzed cross-coupling reactions have been successfully performed in aqueous solutions. researchgate.netsemanticscholar.org Another environmentally friendly strategy involves using recyclable catalytic systems. For example, a solid-supported base, CsF/Clinoptilolite, has been used for diaryl ether synthesis, allowing for easier separation and potential reuse. scholaris.caulaval.ca Similarly, temperature-dependent biphasic systems, where the catalyst can be separated by a simple temperature change, contribute to a greener process by facilitating catalyst recycling. cdnsciencepub.com

| Methodology | Solvent/Condition | Advantage | Reference |

|---|---|---|---|

| Solid-supported Base Catalysis | CsF/Clinoptilolite in DMSO | Efficient, recyclable solid base. | scholaris.caulaval.ca |

| Aqueous Medium Reaction | Water | Environmentally friendly, non-toxic solvent. | researchgate.net |

| Temperature-Dependent Biphasic System | PEG₁₀₀₀-DAIL[CdCl₃]/Toluene | Facilitates easy separation and recycling of the catalyst. | cdnsciencepub.com |

| Solvent-Free Reaction | Melted Reagent | Eliminates solvent waste, high atom economy. | rsc.org |

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is a cornerstone of the synthesis of this compound, ensuring the formation of the desired 1,2-substitution pattern over other possible isomers. As an achiral molecule, stereochemical control is not a factor in its direct synthesis.

A highly regioselective method involves the Ullmann-type coupling of a pre-defined starting material, such as 2-iodophenol, with a suitable aryl partner. For instance, the copper-acetate-catalyzed reaction of 2-iodophenol with phenylboronic acid specifically yields this compound, as the positions of the iodo and phenoxy groups are predetermined by the starting phenol. mdpi.com

The directing influence of substituent groups on the aromatic rings is another powerful tool for achieving regioselectivity. Research on the coupling of 5-substituted-1,2,3-triiodobenzenes with phenols has shown that the electronic nature of the substituent can control whether the coupling occurs at the internal or terminal iodine, leading to highly regioselective formation of specific diiododiaryl ethers. researchgate.netresearchgate.net Similarly, the synthesis of 2,6-diiododiaryl ethers can be achieved with high selectivity by starting with phenols that have an electron-withdrawing group at the para-position. researchgate.net These examples underscore the principle that by choosing appropriately substituted precursors, chemists can direct the formation of the C-O bond to a specific location on the benzene (B151609) ring, which is fundamental to producing the this compound isomer. nih.gov

| Starting Materials | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|

| 2-Iodophenol, Phenylboronic acid | Cu(OAc)₂ | Regiospecific formation of this compound. | mdpi.com |

| 5-Substituted-1,2,3-triiodobenzene, Phenols | CuI | Regioselective formation of diiododiaryl ethers based on substituent effects. | researchgate.netresearchgate.net |

| para-EWG-substituted Phenols | Diacetoxyiodobenzene | Regioselective one-pot synthesis of 2,6-diiododiaryl ethers. | researchgate.net |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-dinitrobiphenyl |

| 2-iodophenol |

| 2-phenoxyaniline |

| Cesium carbonate (Cs₂CO₃) |

| Copper acetate (Cu(OAc)₂) |

| Copper(I) chloride (CuCl) |

| Copper(I) iodide (CuI) |

| Diacetoxyiodobenzene |

| Dibenzofuran |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Iodobenzene |

| Phenol |

| Phenylboronic acid |

| Sodium borohydride |

Reactivity and Mechanistic Investigations of 1 Iodo 2 Phenoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 1-Iodo-2-phenoxybenzene

This compound serves as a valuable substrate in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily dictated by the presence of the iodo group, which readily participates in oxidative addition to low-valent transition metal complexes, initiating the catalytic cycle. The phenoxy group at the ortho position can influence the electronic and steric properties of the molecule, and in some cases, participate in subsequent cyclization reactions.

Palladium complexes are widely employed as catalysts for cross-coupling reactions involving this compound due to their high efficiency and functional group tolerance. wikipedia.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com this compound is an effective aryl halide substrate in this reaction.

The scope of the Suzuki-Miyaura coupling with this compound is broad, allowing for the introduction of various aryl and vinyl groups. For instance, the reaction of this compound with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of the corresponding biaryl derivatives. mdpi.comresearchgate.net This methodology has been instrumental in the synthesis of complex organic molecules, including natural products and functional materials. mdpi.comnih.gov

A significant application of the Suzuki-Miyaura coupling involving this compound is in the synthesis of dibenzofurans. nih.govorganic-chemistry.orgnih.gov This transformation can be achieved in a one-pot, two-step process where the initial Suzuki-Miyaura coupling is followed by an intramolecular cyclization, catalyzed by a palladium species. nih.govnih.gov This approach provides an efficient route to this important class of heterocyclic compounds. nih.govorganic-chemistry.org

Despite its broad scope, the Suzuki-Miyaura reaction with this compound can have limitations. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can significantly influence the yield and selectivity of the desired product. mdpi.commdpi.com For example, the presence of certain functional groups on the boronic acid or the aryl halide can sometimes lead to side reactions or lower yields. commonorganicchemistry.com Furthermore, achieving high turnover numbers and frequencies often requires careful optimization of the catalytic system. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 2-Phenoxybiphenyl | 53 | commonorganicchemistry.com |

| 4-Methylphenylboronic acid | Pd on Hydroxyapatite | K₂CO₃ | Water | 4'-Methyl-2-phenoxybiphenyl | - | researchgate.net |

| Silylaryl triflate | Pd(OAc)₂ | CsF | Dioxane | Dibenzofuran derivative | Good to Excellent | nih.govnih.gov |

The Negishi cross-coupling reaction provides a powerful tool for carbon-carbon bond formation by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

This compound can be effectively utilized as the aryl halide component in Negishi couplings. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product. wikipedia.org The reactivity order for the halide is typically I > OTf > Br >> Cl. wikipedia.org

The scope of the Negishi reaction with this compound allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups. organic-chemistry.org The choice of the palladium catalyst and ligands can be crucial for the success of the reaction, with various phosphine (B1218219) ligands being commonly employed. organic-chemistry.orgnih.gov Organozinc reagents can be prepared through several methods, including the direct insertion of zinc metal into organic halides or by transmetalation from organolithium or Grignard reagents. The use of highly activated "Rieke Zinc" allows for the direct reaction with a broader range of functionalized organic bromides and chlorides.

While there is extensive literature on the Negishi coupling in general, specific examples detailing the reaction of this compound are less frequently documented in readily available literature compared to Suzuki or Heck reactions. However, based on the established principles of Negishi coupling, this compound is expected to be a highly reactive substrate. wikipedia.orgorganic-chemistry.orgnih.gov The reaction would proceed under standard Negishi conditions, likely involving a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable phosphine ligand, in a solvent like THF. organic-chemistry.orgnih.gov The organozinc reagent could be an alkylzinc, arylzinc, or vinylzinc halide. nih.govrsc.org

Table 2: General Conditions for Negishi Cross-Coupling

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Halide | This compound |

| Organozinc Reagent | R-ZnX (R = alkyl, aryl, vinyl; X = Cl, Br, I) |

| Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄) or Ni complex |

| Solvent | THF, DMF, NMP |

| Temperature | Room temperature to elevated temperatures |

This table represents generalized conditions for Negishi coupling and specific optimization would be required for the reaction with this compound.

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation in organic synthesis. This reaction is instrumental in creating substituted alkenes. This compound serves as a competent aryl halide in this process.

The reaction mechanism typically involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the arylated alkene product and regenerates the active palladium catalyst.

The scope of the Heck reaction with this compound is broad, accommodating a variety of electronically and sterically diverse alkenes. Both electron-rich and electron-deficient olefins can participate in the coupling. For instance, the reaction of this compound with acrylates or styrenes in the presence of a palladium catalyst and a base yields the corresponding cinnamic acid derivatives or stilbenes.

In some cases, the initial Heck coupling product can undergo subsequent intramolecular reactions. For example, a palladium-catalyzed oxidative olefination of a related N-oxide substrate with acrylates can lead to the formation of isoindolinones through an intramolecular aza-Michael addition. rsc.org While not directly involving this compound, this illustrates the potential for tandem reactions following an initial aryl-olefin coupling.

Specific examples in the literature detailing the Heck reaction of this compound are sometimes embedded within more complex synthetic sequences. However, the general principles of the Heck reaction are well-established and applicable. uniovi.es

Palladium-catalyzed carbonylative cross-coupling reactions are powerful methods for the synthesis of carbonyl-containing compounds. When applied to this compound, these reactions provide a direct route to xanthone (B1684191) derivatives, which are an important class of heterocyclic compounds with diverse biological activities. osti.gov

This transformation typically involves the reaction of this compound with a suitable coupling partner under a carbon monoxide atmosphere, catalyzed by a palladium complex. osti.govresearchgate.net The reaction proceeds through a series of steps including oxidative addition of the C-I bond to the palladium catalyst, insertion of carbon monoxide to form a palladated acyl species, and subsequent intramolecular C-H activation or coupling with another nucleophile to form the xanthone core. researchgate.net

Several strategies have been developed for the synthesis of xanthones using this approach. One method involves the carbonylative Suzuki coupling of an iodophenol with a (2-methoxyphenyl)boronic acid, where carbon monoxide is often generated from a surrogate. osti.gov This one-pot synthesis has been optimized to proceed with high yields using a pincer complex as the palladium catalyst. osti.gov

Another approach is the palladium-catalyzed carbonylation and C-H activation of diaryl ethers. While some methods start from diaryl ethers, the use of 2-iodo diaryl ethers like this compound is also a viable strategy. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netnih.gov For example, a system of Pd(OAc)₂, P(Cy)₃, PivONa·H₂O, and PivOH in DMSO has been shown to be effective for the ring closure of 2-iodo diaryl ethers to xanthones under a carbon monoxide atmosphere. researchgate.net

Furthermore, palladium-catalyzed carbonylative homocoupling of 2-iodophenols has been reported as a ligand-free and additive-free strategy to produce symmetrical xanthones in moderate to good yields. researchgate.net This highlights the versatility of palladium catalysis in constructing the xanthone scaffold from readily available starting materials. up.ptulisboa.ptnih.gov

Table 3: Palladium-Catalyzed Carbonylative Synthesis of Xanthones

| Starting Material(s) | Catalyst System | CO Source | Key Features | Reference |

|---|---|---|---|---|

| Iodophenol and (2-methoxyphenyl)boronic acid | Pincer Pd complex | CO surrogate | One-pot carbonylative Suzuki coupling | osti.gov |

| 2-Iodo diaryl ether | Pd(OAc)₂, P(Cy)₃, PivONa·H₂O | CO gas | Intramolecular carbonylation/C-H activation | researchgate.net |

| 2-Iodophenols | Pd catalyst, Cs₂CO₃ | CO gas | Ligand-free carbonylative homocoupling for symmetrical xanthones | researchgate.net |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classic and still highly relevant method for the formation of carbon-heteroatom bonds, especially C-O bonds. organic-chemistry.org this compound can participate in these reactions, typically as an electrophilic partner.

The Ullmann-type reaction involves the coupling of an aryl halide with a nucleophile, such as an alcohol or a phenol (B47542), in the presence of a copper catalyst and a base. organic-chemistry.orgumass.edu In the context of this compound, it can react with various nucleophiles. For example, the coupling with phenols or alcohols would lead to the formation of diaryl ethers or alkyl aryl ethers, respectively.

Recent advancements in copper catalysis have led to milder reaction conditions and broader substrate scope. nih.govbeilstein-journals.org Ligand-free copper-catalyzed Ullmann-type C-O bond formation has been achieved in deep eutectic solvents under aerobic conditions, highlighting a more environmentally benign approach. nih.gov The use of copper(I) iodide (CuI) is common in these reactions. nih.govrsc.org

A significant application of copper-catalyzed intramolecular coupling is the synthesis of dibenzofurans from 2-iodophenoxybenzene derivatives. organic-chemistry.org This process, often following an initial palladium-catalyzed cross-coupling, involves a copper-catalyzed Ullmann-type cyclization. organic-chemistry.org

Furthermore, copper-catalyzed reactions are not limited to C-O bond formation. They can also be employed for the synthesis of other heterocyclic systems. For example, the synthesis of xanthene derivatives can be initiated from 1-ethynyl-2-phenoxybenzene, which itself can be prepared from this compound. mdpi.com The subsequent steps can involve copper-catalyzed cycloaddition reactions. mdpi.com Photoinduced copper-catalyzed enantioselective coupling reactions are also an emerging area, expanding the toolkit for creating chiral molecules. snnu.edu.cn

Table 4: Examples of Copper-Catalyzed Reactions

| Reaction Type | Substrate(s) | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Ullmann-type C-O Coupling | 1-Iodo-2-methoxybenzene and glycerol (B35011) | CuI | Ligand-free, in deep eutectic solvent | nih.gov |

| Intramolecular Ullmann Coupling | ortho-haloiodobenzene derivative | Cu₂O | Tandem Pd-catalyzed cross-coupling/aromatization followed by Cu-catalyzed cyclization for dibenzofurans | organic-chemistry.org |

| C-O Cross-Coupling | Vinylic halides and alcohols | CuI with a diamine ligand | Stereospecific synthesis of vinylic ethers | nih.gov |

Nickel and Rhodium-Catalyzed Transformations

Beyond palladium and copper, other transition metals like nickel and rhodium offer unique catalytic activities for transforming this compound and its derivatives.

Rhodium catalysts, in particular, have been shown to be effective in mediating complex cyclization reactions. mdpi.com Asymmetric rhodium-catalyzed hydroacylation represents an atom-economical method for preparing chiral ketones, showcasing the broader potential of rhodium catalysis in organic synthesis. scholaris.ca

A significant application of rhodium catalysis with derivatives of this compound is in intramolecular cycloaddition reactions. mdpi.com A key intermediate derived from 1-ethynyl-2-phenoxybenzene, N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole, undergoes a rhodium-catalyzed (3+2) intramolecular annulation. mdpi.com This reaction, involving an α-imino rhodium carbene complex, leads to the construction of complex tetracyclic 3,4-fused indoles. mdpi.com This process can even be integrated into a one-pot synthesis starting directly from 1-ethynyl-2-phenoxybenzene to create aromatized xanthene derivatives, which are valuable fluorophores. mdpi.com

Table 3: Rhodium-Catalyzed Intramolecular Cycloaddition

| Starting Material | Catalyst | Reaction Type | Product | Reference |

|---|

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the two aromatic rings in this compound is governed by the electronic properties of the iodo and phenoxy substituents. These groups influence the pathways of both electrophilic and nucleophilic aromatic substitution.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmsu.edu The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) is typically observed in aryl halides that are "activated" by strongly electron-withdrawing groups in the ortho or para positions. libretexts.org The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex, followed by the elimination of the halide ion. libretexts.orgjuniperpublishers.com

Substituents on a benzene (B151609) ring significantly affect the rate and regioselectivity of electrophilic aromatic substitution. wikipedia.orgulethbridge.ca They are classified as either activating or deactivating, and as ortho-, para- or meta-directing.

Phenoxy Group (-OPh): The phenoxy group, as an ether, is an activating group. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density of the ring. organicchemistrytutor.comyoutube.com This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene. This resonance effect is strongest at the ortho and para positions, making the phenoxy group an ortho-, para-director. organicchemistrytutor.comyoutube.com

In this compound, the phenoxy-substituted ring is activated towards electrophilic attack, while the iodo-substituted ring is deactivated.

When a benzene ring has multiple substituents, their combined directing effects determine the position of subsequent substitution. msu.edu In this compound, both the iodo and phenoxy groups are ortho-, para-directors. Their positions on the ring (1 and 2) create a complex pattern of directing influences.

For electrophilic substitution on the iodo-substituted ring:

The phenoxy group at position 2 directs incoming electrophiles to its ortho position (position 3, which is blocked by the iodo group) and its para position (position 5).

The iodo group at position 1 directs incoming electrophiles to its ortho position (position 6) and its para position (position 4).

The directing effects are reinforcing towards positions 4 and 6, and antagonistic elsewhere. The activating phenoxy group will have a stronger influence than the deactivating iodo group. Therefore, substitution is most likely to occur at the positions activated by the phenoxy group, particularly the para position (position 5) which is sterically accessible. Position 4 (para to the iodo group) is also strongly activated. The final product distribution in an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a crucial role.

For nucleophilic aromatic substitution, reaction would occur at the carbon bearing the iodine atom, but this is generally unfavorable unless additional strong electron-withdrawing groups are present on the ring. libretexts.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Iodo-3,5-dimethylbenzene |

| 1-Iodo-4-phenoxybenzene |

| 1-ethynyl-2-phenoxybenzene |

| 1-(Trimethylsilylethynyl)-2-phenoxybenzene |

| N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole |

| Dibenzofuran |

| Palladium(II) chloride |

| Triphenylphosphine |

| Copper(I) iodide |

| Trimethylsilylacetylene (B32187) |

| Thiophenol |

| Sodium trifluoromethanesulfinate |

| Rhodium(II) octanoate |

| Xanthene |

Radical Reactions and Single-Electron Transfer Processes

While many transformations of this compound are explained by traditional two-electron organometallic cycles, radical pathways and single-electron transfer (SET) events also play a significant role in its reactivity. These mechanisms are particularly relevant in certain metal-catalyzed and photoredox reactions.

One of the most notable radical reactions involving this compound is its intramolecular cyclization to form dibenzofuran. Research into the base-promoted, ligand-free direct coupling of arenes with aryl halides has proposed a radical mechanism for this transformation. researchgate.net In the absence of a transition metal catalyst, the reaction of this compound can be promoted by a strong base like cesium carbonate in a polar aprotic solvent such as DMSO. researchgate.net The proposed mechanism likely involves the formation of a radical anion intermediate. This is supported by control experiments where the addition of free-radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidin-1-oxyl (TEMPO), inhibits the reaction, indicating the involvement of free radical species. researchgate.net

Furthermore, the principles of photoredox catalysis, which rely on single-electron transfer, can be applied to understand the potential reactivity of this compound. beilstein-journals.org In these systems, a photocatalyst, upon excitation by light, can act as a potent reductant, capable of transferring a single electron to an aryl halide. This SET event generates a radical anion, which can then fragment to release a halide ion and an aryl radical. This aryl radical is a highly reactive intermediate that can participate in various bond-forming reactions. While studies may not have focused specifically on this compound, the high reactivity of the C-I bond makes it an excellent candidate for such SET-initiated transformations. beilstein-journals.org

Dual catalytic systems, for example employing both nickel and cobalt, have also been developed for cross-electrophile coupling reactions. In these systems, one catalyst (e.g., nickel) activates the aryl halide, while the other activates an alkyl halide, often proceeding through radical intermediates. nih.gov A complex of the type LNi(II)(Ar)X, formed from the oxidative addition of the aryl halide, is proposed as a key intermediate that captures an alkyl radical to forge the new C-C bond. nih.gov

Mechanistic Elucidation of Reactions involving this compound

The majority of synthetic applications for this compound involve transition metal catalysis, most commonly with palladium. Elucidating the precise mechanisms of these reactions is crucial for controlling their outcomes and expanding their scope. The key mechanistic steps typically involve oxidative addition, transmetalation (for intermolecular reactions), and reductive elimination.

The catalytic cycle of many cross-coupling reactions involving this compound begins with the oxidative addition of the carbon-iodine bond to a low-valent metal center, typically a Pd(0) complex. libretexts.org This is an elementary step in which the metal center is oxidized (e.g., from Pd(0) to Pd(II)) and its coordination number increases by two, forming an arylpalladium(II) halide intermediate. libretexts.org The C(sp²)-I bond is the most reactive of the carbon-halogen bonds, making this step generally fast and efficient.

For intermolecular cross-coupling reactions, the next step is transmetalation . In this process, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pd(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate, bringing the two coupling partners together on the metal center.

The final, product-forming step is reductive elimination . In this step, a new covalent bond is formed between the two organic ligands attached to the palladium center, and the metal is reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. wikipedia.org This step is crucial as it dictates the final product structure. For this compound, this can result in either intermolecular C-C or C-heteroatom bond formation or, in the absence of a coupling partner, intramolecular C-O or C-C bond formation to yield cyclized products like dibenzofuran. The groups being eliminated must typically be cis to one another on the metal center for the reaction to occur. wikipedia.org Studies on related arylpalladium complexes have shown that the rate of reductive elimination is sensitive to the electronic properties of the aryl ligand; electron-donating groups on the aryl ring tend to accelerate the reductive elimination of various products, such as arylnitriles. nih.gov

Catalytic intermediates and ancillary ligands are the primary determinants of the success and selectivity of a transition metal-catalyzed reaction. In reactions with this compound, the key intermediate is the arylpalladium(II) species formed after oxidative addition. uniovi.es The stability and reactivity of this intermediate are profoundly influenced by the ligands coordinated to the palladium center.

Ligands play several critical roles:

Solubilizing the metal catalyst.

Modulating the electronic properties of the metal center: Electron-rich ligands, for instance, increase the electron density on the metal, which can facilitate the initial oxidative addition step. nih.gov

Controlling steric hindrance: Bulky ligands can promote the final reductive elimination step and help prevent the formation of undesired side products. nih.gov

Dictating selectivity: In substrates with multiple reactive sites, the choice of ligand can determine which site reacts (chemoselectivity). rsc.org

A wide variety of phosphine ligands (e.g., triphenylphosphine, Buchwald-type phosphines, Xantphos) and N-heterocyclic carbenes (NHCs) have been developed to optimize palladium-catalyzed cross-coupling reactions of aryl halides. rsc.org For example, in a study on the palladium-catalyzed transthioetherification of an aryl iodide, an extensive evaluation of ligands showed that Xantphos provided a significantly higher yield compared to PPh₃ or DPPE, highlighting the critical impact of ligand choice. rsc.org

The table below summarizes the effect of different ligands on the yield of a representative palladium-catalyzed coupling reaction.

Table 1: Effect of Ligands on the Yield of a Pd-Catalyzed Thioetherification Reaction Data extracted from a study on a related aryl iodide, illustrating the general principle of ligand effects.

| Ligand | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | PdCl₂ | KOtBu | 120 | Trace | rsc.org |

| PPh₃ | PdCl₂ | KOtBu | 120 | Decreased Yield | rsc.org |

| DPPE | PdCl₂ | KOtBu | 120 | Decreased Yield | rsc.org |

| Xantphos | PdCl₂ | KOtBu | 120 | 82 | rsc.org |

In recent years, theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of organometallic reactions. These approaches provide detailed insights into reaction pathways, transition state structures, and the energetics of catalytic cycles that are often difficult to probe experimentally.

For reactions involving this compound, DFT studies can:

Map Potential Energy Surfaces: Calculations can trace the energy changes along a reaction coordinate, identifying intermediates and the transition states that connect them.

Validate Mechanistic Hypotheses: Computational results can support or refute proposed mechanisms. For example, DFT calculations were used to support a radical mechanism for the base-promoted intramolecular cyclization of this compound to dibenzofuran. researchgate.net

Explain Ligand Effects: DFT can model how different ligands interact with the metal center, altering the geometry and electronic structure of catalytic intermediates and transition states, thereby explaining their observed effects on reaction rates and selectivity. nih.gov

Computational studies on the rearrangement of O-aryl ketoximes catalyzed by copper, for example, used DFT to suggest that the rate-determining step is the oxidative addition of the N-O bond to the copper catalyst. rsc.org Similarly, studies on the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551) utilized DFT to predict regioselectivity and the influence of solvents on the reaction's energy profile. scirp.org These examples demonstrate the power of computational chemistry to provide a molecular-level understanding of reactivity that is directly applicable to substrates like this compound.

Applications of 1 Iodo 2 Phenoxybenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-Iodo-2-phenoxybenzene as a precursor is well-documented in the synthesis of intricate organic structures, ranging from fused heterocyclic systems to advanced pharmaceutical intermediates.

Construction of Xanthene Derivatives and Fused Heterocyclic Systems

This compound is a key starting material in the synthesis of xanthene and related fused heterocyclic systems, which are important scaffolds in fluorescent dyes and medicinal chemistry. A notable application involves its conversion to 1-ethynyl-2-phenoxybenzene. This is typically achieved via a Sonogashira coupling with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. The resulting terminal alkyne is a versatile intermediate for further transformations.

One powerful method utilizes this 1-ethynyl-2-phenoxybenzene derivative in a rhodium(II)-catalyzed intramolecular (3+2) annulation. mdpi.com In this process, the alkyne first undergoes a copper-catalyzed cycloaddition with an azide (B81097) (like tosyl azide) to form a key triazole intermediate, N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole. mdpi.com This triazole, upon treatment with a rhodium(II) catalyst, generates a rhodium carbene that undergoes an intramolecular annulation to construct tetracyclic 3,4-fused indoles. mdpi.com Significantly, subsequent aerial oxidation leads to aromatization, yielding valuable pyrrole-fused xanthene derivatives. mdpi.com

Table 1: Synthesis of Fused Heterocycles from this compound Derivative

| Starting Material | Key Intermediate | Reaction Type | Final Product Class | Ref. |

|---|---|---|---|---|

| This compound | 1-Ethynyl-2-phenoxybenzene | Rh(II)-catalyzed (3+2) cycloaddition | Tetracyclic 3,4-fused indoles | mdpi.com |

Synthesis of Biaryl Compounds and Substituted Diaryl Ethers

The carbon-iodine bond in this compound is primed for participation in various cross-coupling reactions to form C-C or C-O bonds, leading to more complex biaryl compounds and substituted diaryl ethers. These reactions are fundamental in organic synthesis.

Classic methods like the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542), are foundational for diaryl ether synthesis. organic-chemistry.orgoperachem.com Modern iterations of this reaction offer milder conditions and broader substrate scope. For instance, CuI-catalyzed Ullmann-type couplings can be performed at moderate temperatures with the assistance of ligands like N,N-dimethylglycine. organic-chemistry.org this compound is an ideal substrate for such transformations, allowing for the introduction of a second, different aryl group to form a new diaryl ether.

Furthermore, intramolecular coupling of this compound can be used to synthesize dibenzofuran, a valuable heterocyclic core structure which is itself a substituted diaryl ether. nih.govacs.org This transformation can be promoted by a base like cesium carbonate in a solvent such as DMSO, proceeding through a proposed radical mechanism in the absence of a transition metal catalyst. nih.govacs.orgresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also applicable, where the iodo-substituent allows for reaction with various arylboronic acids to construct biaryl structures. vulcanchem.com

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The diaryl ether framework is a cornerstone in the structure of numerous pharmaceutical agents. Consequently, building blocks like this compound are instrumental in the synthesis of advanced pharmaceutical intermediates. vulcanchem.comsmolecule.com While direct examples of its incorporation into a specific named drug in late-stage clinical trials are not prominently documented in readily available literature, its utility is evident from its role in creating the core structures that are pursued in drug discovery programs. For example, a related compound, 1-(3-iodopropyl)-3-phenoxybenzene, has been identified as a key intermediate in the synthesis of phosphonosulfonates with potential antibacterial activity. smolecule.com The synthetic pathways that produce substituted diaryl ethers and biaryls from this compound provide access to libraries of compounds for screening and development of new therapeutic agents. researchgate.net

Integration into Divergent Synthetic Strategies

The structure of this compound is well-suited for modern synthetic strategies that emphasize efficiency, modularity, and the rapid generation of molecular diversity.

Modular Assembly and Late-Stage Functionalization

The concept of modular synthesis, where complex molecules are assembled from distinct, interchangeable building blocks, is exemplified by the use of this compound. The phenoxy group and the iodo-phenyl group can be viewed as two separate modules. The iodo-substituent serves as a versatile handle for late-stage functionalization, a strategy that introduces key functional groups at the final stages of a synthesis. rsc.orgchemrxiv.orgresearchgate.netnih.gov This approach is highly efficient for creating analogues of a lead compound in medicinal chemistry without resorting to a full de novo synthesis. nih.gov

For example, after constructing a core structure using the diaryl ether backbone of this compound, the iodine atom can be replaced through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to install diverse substituents. This allows for the systematic modification of a molecule to optimize its biological activity or physical properties. Research on the synthesis of axially chiral diaryl ethers highlights this, describing methods that provide a modular platform applicable to late-stage functionalization. rsc.orgchemrxiv.orgresearchgate.net

One-Pot and Multicomponent Reaction Sequences

To enhance synthetic efficiency, this compound and its derivatives are employed in one-pot and multicomponent reactions, which combine multiple reaction steps in a single vessel, avoiding the time-consuming isolation of intermediates.

A prime example is the one-pot synthesis of aromatized xanthene derivatives. mdpi.com This sequence begins with 1-ethynyl-2-phenoxybenzene, which is directly synthesized from this compound. In a single flask, this alkyne undergoes a copper-catalyzed (3+2) cycloaddition with tosyl azide, followed by a rhodium-catalyzed intramolecular annulation of the resulting triazole, and finally, aromatization by stirring in air. mdpi.com This efficient cascade provides complex fused heterocyclic products from a relatively simple precursor in a streamlined process. mdpi.com Such strategies are highly valued for their ability to rapidly build molecular libraries for diversity-oriented synthesis. mdpi.com

Table 2: One-Pot Synthesis of Xanthene Derivative

| Precursor | Reagents in One Pot | Key Transformations | Product | Ref. |

|---|

Precursor for Labeled Compounds in Mechanistic and Biological Studies

This compound and its derivatives serve as crucial precursors for the synthesis of isotopically labeled compounds. These labeled molecules are instrumental in mechanistic and biological investigations, particularly in the field of neuroimaging. The introduction of a radionuclide, such as Iodine-125 (¹²⁵I), into the phenoxybenzene structure allows for the sensitive and specific detection of these molecules in biological systems.

A notable application is in the development of radioligands for the translocator protein (TSPO), which is a biomarker for neuroinflammation. Derivatives of this compound are utilized to create tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), enabling the in vivo visualization and quantification of TSPO expression in the brain.

Detailed Research Findings

Research has focused on the synthesis of iodinated analogues of DAA1106, a potent and selective ligand for TSPO. One such derivative, N-(5-[¹²⁵I]Iodo-2-phenoxyphenyl)-N-(2,5-dimethoxybenzyl) acetamide (B32628), also known as [¹²⁵I]desfluoro-DAA1106, has been successfully synthesized and utilized in in vitro autoradiography studies on human post-mortem brain tissue. mdpi.comnih.govuniroma1.it These studies have demonstrated the effective binding of this tracer to TSPO, with significant uptake in regions of the brain associated with neurodegenerative diseases like Alzheimer's. mdpi.comnih.govuniroma1.it

The synthesis of these radiolabeled compounds typically involves the radioiodination of a suitable precursor, often a trialkylstannyl derivative of the phenoxybenzene moiety. nih.gov This method allows for the efficient incorporation of the iodine radioisotope into the aromatic ring.

The following table summarizes the key findings from the synthesis and application of a ¹²⁵I-labeled derivative of this compound.

| Labeled Compound | Precursor | Isotope | Application | Key Findings |

| N-(5-[¹²⁵I]Iodo-2-phenoxyphenyl)-N-(2,5-dimethoxybenzyl) acetamide ([¹²⁵I]desfluoro-DAA1106) | Tributylstannyl precursor of DAA1106 | ¹²⁵I | In vitro autoradiography of human brain tissue | Effective binding to TSPO; higher uptake in hippocampus, temporal and parietal cortex, basal ganglia, and thalamus in Alzheimer's disease brains. mdpi.comnih.govuniroma1.it |

These studies underscore the importance of this compound as a versatile platform for the development of radiolabeled probes for critical biological targets. The ability to isotopically label this scaffold provides researchers with powerful tools to investigate disease mechanisms and to aid in the development of new diagnostic and therapeutic agents.

Structure Reactivity and Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on the Reactivity of 1-Iodo-2-phenoxybenzene Derivatives

The reactivity of the this compound scaffold is profoundly influenced by the electronic nature of substituents attached to its aromatic rings. The introduction of different functional groups can either donate or withdraw electron density, which in turn alters the molecule's susceptibility to various chemical transformations.

The reactivity of aromatic compounds is often dictated by the electron density of the benzene (B151609) rings. nih.gov Functional groups that withdraw electrons (Electron-Withdrawing Groups, or EWGs) increase the partial positive charge on the ring carbons, making the molecule more electrophilic. Conversely, groups that donate electrons (Electron-Donating Groups, or EDGs) increase the electron density, making the ring more nucleophilic. nih.gov

In the context of diaryl ether synthesis, such as in Ullmann-type reactions, the presence of EWGs on the aryl halide component generally enhances reactivity towards nucleophilic attack. ulaval.ca Studies on related aryl halides have shown that electron-deficient structures react more readily. ulaval.ca For instance, the synthesis of substituted diaryl ethers is often more efficient when the aryl halide contains EWGs like nitro (–NO₂), cyano (–CN), or ester (–COOR) groups.

A specific example involves the synthesis of 2,6-diiododiaryl ethers from phenols substituted with an EWG at the para-position. researchgate.net Research has demonstrated that the presence of a para-EWG on the phenol (B47542) ring facilitates a tandem oxidation reaction using an oxidant like diacetoxyiodobenzene, leading to di-iodination at the ortho-positions relative to the ether linkage. researchgate.net This highlights how a specific substitution pattern can direct the outcome of a reaction, yielding a more complex derivative.

The table below summarizes the general effects of different substituent types on the reactivity of an aromatic scaffold like this compound, based on established chemical principles.

| Substituent Type | Example Groups | Electronic Effect | Impact on Reactivity of Aromatic Ring |

| Electron-Donating (EDG) | Methoxy (B1213986) (–OCH₃), Methyl (–CH₃) | Increases electron density on the ring. | Stabilizes electron-deficient intermediates (e.g., cation radicals) nih.gov; Activates the ring for electrophilic aromatic substitution. |

| Electron-Withdrawing (EWG) | Nitro (–NO₂), Cyano (–CN), Carbonyl (–CHO, –COR) | Decreases electron density on the ring. | Activates the ring for nucleophilic aromatic substitution (SNAr) ulaval.ca; Deactivates the ring for electrophilic substitution. |

| Halogens | Iodo (–I), Bromo (–Br), Chloro (–Cl) | Inductively withdrawing, but can donate electron density via resonance. | Generally deactivating for electrophilic substitution but can act as leaving groups in nucleophilic and cross-coupling reactions. |

Exploration of Derivatives of this compound for Biological Applications

The this compound structure contains a diaryl ether motif, a common feature in many biologically active molecules. By synthesizing and testing a variety of analogues, researchers can explore potential therapeutic applications and understand the structural requirements for biological activity.

The initial phase of exploring biological applications involves the synthesis of a library of structurally related compounds. uwa.edu.au These analogues are created by introducing, removing, or modifying functional groups on the parent scaffold. For example, research into novel anti-cancer agents involved the creation of a library of thalidomide (B1683933) analogues, where new functionalities were attached to the core structure through various bridging groups, including ether linkages similar to that in this compound. uwa.edu.au Each new derivative was then screened to assess its ability to inhibit the growth of cancer cells versus healthy cells. uwa.edu.au

This systematic approach allows for the evaluation of numerous structural variations. In the development of ligands for the 5-HT₃ receptor, a series of (iso)quinoline and quinazoline (B50416) compounds were synthesized and subsequently screened for their binding affinity using radioligand displacement assays. acs.org This process of synthesis followed by biological testing is fundamental to identifying promising new chemical entities for further development. uogqueensmcf.com

The table below illustrates the process of creating and testing analogues for a given biological target.

| Parent Scaffold | Type of Structural Modification | Example Modification | Biological Target / Assay |

| Thalidomide uwa.edu.au | Addition of functional groups via linkers | Amine, ether, thioether, sulfone bridges | Anti-cancer activity (liver cell growth inhibition) |

| Quinazoline acs.org | Substitution at various R-positions | Addition of N-methylpiperazine | 5-HT₃ Receptor Binding Affinity |

| Phenethylamine acs.org | Substitution on aromatic ring and side chain | 4-Iodo vs. 4-Bromo; Side chain rigidification | Anti-inflammatory activity (in asthma model) |

Following the screening of analogues, the data is analyzed to establish a Structure-Activity Relationship (SAR). This involves correlating specific structural changes with observed changes in biological potency or efficacy. A clear SAR provides a roadmap for designing more effective compounds.

For instance, an SAR study on a series of phenethylamine-based psychedelics investigated their anti-inflammatory properties. acs.org The study revealed key structural determinants for activity:

Effect of the 4-Position Halogen : Replacing the 4-iodo substituent with a bromine atom did not significantly alter the compound's anti-inflammatory efficacy. acs.org

Effect of Methoxy Groups : Conformational restraint of the methoxy groups at the 2- and 5-positions was found to be detrimental to activity, indicating that flexibility in this region is important. acs.org

Effect of the Side Chain : Rigidifying the alkylamine side chain resulted in reduced efficacy. acs.org

Similarly, in the pursuit of high-affinity 5-HT₃ receptor ligands, SAR analysis of quinazoline derivatives identified crucial structural features. It was found that an N-methylpiperazine group at a specific position was favorable, and the presence of a hydrogen bond acceptor approximately 5 Å away from the basic nitrogen was essential for high-affinity binding. acs.org These precise structural insights are the ultimate goal of an SAR study.

The following table details specific examples of correlations between structural features and biological effects.

| Compound Series | Structural Feature or Modification | Observed Biological Effect / Correlation |

| Phenethylamines acs.org | Replacement of 4-iodo with 4-bromo group. | No measurable effect on anti-inflammatory activity. |

| Phenethylamines acs.org | Rigidification of the side chain. | Reduced anti-inflammatory efficacy. |

| Quinazolines acs.org | Presence of N-methylpiperazine at R¹ position. | Favorable for high receptor affinity. |

| Quinazolines acs.org | Absence of a hydrogen bond acceptor at R² position. | Leads to a significant (100-fold) decrease in receptor affinity. |

Advanced Analytical Techniques in the Research of 1 Iodo 2 Phenoxybenzene

Spectroscopic Methods for Reaction Monitoring and Mechanistic Insights (e.g., In-situ NMR)

Spectroscopic techniques provide a real-time window into chemical transformations, allowing researchers to observe the consumption of reactants, the formation of products, and the appearance of fleeting intermediates. This is crucial for understanding reaction kinetics and validating proposed mechanisms.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring reactions as they occur directly within the NMR tube. researchgate.net By acquiring spectra at regular intervals, a detailed kinetic profile of a reaction can be constructed. For reactions involving 1-iodo-2-phenoxybenzene, such as its conversion to other functionalized diaryl ethers or in cyclization reactions, ¹H NMR can track the disappearance of its characteristic aromatic signals and the emergence of new signals corresponding to the product. researchgate.net For instance, in the synthesis of 1-ethynyl-2-phenoxybenzene from this compound, in-situ NMR could monitor the change in the chemical environment of the aromatic protons as the iodo group is replaced.

While direct in-situ NMR studies on this compound are not extensively published, the principles are demonstrated in related mechanistic investigations. For example, understanding the formation of benzyne (B1209423) from the photolysis of 1,2-di-iodobenzene provides insights into the behavior of the C-I bond, a key feature of this compound. rsc.orgchemrxiv.orgresearchgate.net These studies often combine spectroscopic data with computational chemistry to build a comprehensive picture of the reaction pathway. chemrxiv.org Techniques like in-situ Raman spectroscopy have also been successfully applied to monitor the mechanosynthesis of complex molecules, demonstrating the power of real-time monitoring to identify and characterize key intermediates. nih.gov

Table 1: Spectroscopic Methods in Reaction Analysis

| Technique | Application | Information Gained |

|---|---|---|

| In-situ NMR | Real-time reaction monitoring | Reaction kinetics, identification of major intermediates and products, structural confirmation. researchgate.net |

| Raman Spectroscopy | Monitoring reactions, especially in solid-state or mechanochemistry | Observation of bond formation/breaking, identification of intermediates. nih.gov |

| UV-Vis Spectroscopy | Tracking changes in chromophores | Monitoring concentration changes of conjugated systems, studying catalytic intermediates in enzyme systems. nih.gov |

| Infrared (IR) Spectroscopy | Identifying functional groups | Confirmation of functional group transformations (e.g., disappearance of C-I stretch, appearance of new bonds). |

Mass Spectrometry for Intermediate Identification in Catalytic Cycles

Catalytic cycles often involve highly reactive, low-concentration intermediates that are the key to the reaction mechanism but are difficult to study by conventional methods. rsc.org Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is exceptionally sensitive for detecting these transient charged or chargeable species directly from the reaction mixture. rsc.orgresearchgate.net

In the context of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions or base-promoted cyclizations, MS is invaluable for intercepting and identifying proposed intermediates. researchgate.net For example, in a hypothetical palladium-catalyzed Sonogashira coupling of this compound, ESI-MS could potentially detect key species in the catalytic cycle. These might include the oxidative addition product of this compound to the Pd(0) catalyst, subsequent alkyne-coordinated palladium complexes, and the final product complex before reductive elimination.

Similarly, for the intramolecular coupling of this compound to form dibenzofuran, which may proceed through a radical mechanism, MS techniques could be used to search for evidence of radical cations or other proposed intermediates. researchgate.netacs.org The combination of mass spectrometry with techniques like collision-induced dissociation (CID) allows for the fragmentation of detected intermediates, providing structural information that helps to confirm their identity. researchgate.net This approach provides molecular-level insights that are essential for optimizing reaction conditions and developing new synthetic methodologies. rsc.org

Table 2: Potential Intermediates in Catalytic Reactions of this compound Detectable by Mass Spectrometry

| Reaction Type | Reactant | Potential Intermediate | Detection Method |

|---|---|---|---|

| Sonogashira Coupling | This compound | Oxidative addition complex (e.g., [Pd(PPh₃)₂(Ar)I]) | ESI-MS |

| Ullmann Condensation | This compound | Copper-phenoxide complex | ESI-MS |

| Radical Cyclization | This compound | Radical cation of the starting material | ESI-MS, GC-MS acs.org |

| Heck Coupling | this compound | Organopalladium species after migratory insertion | ESI-MS |

Chromatographic Methods for Purification and Purity Assessment in Complex Reaction Mixtures

Chromatography is the cornerstone of purification and analysis in synthetic chemistry. For reactions starting with this compound, which often yield complex mixtures, chromatographic methods are essential for isolating the desired product and assessing its purity.

Flash column chromatography over silica (B1680970) gel is the most commonly cited method for purifying products derived from this compound. nih.gov Researchers report using solvent systems typically composed of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). wiley-vch.de The ratio is optimized to achieve separation between the product, unreacted starting materials, and any side products. For instance, in a rhodium-catalyzed synthesis of tetracyclic indoles where a derivative of this compound was an intermediate, the final product was purified using silica gel column chromatography with a hexane/ethyl acetate (20:1) mixture.

Thin-layer chromatography (TLC) is used for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography. rsc.org It provides a quick qualitative assessment of the reaction's progress.

For purity assessment and analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed. This technique separates volatile components of a mixture and provides both a retention time for identification and a mass spectrum for structural confirmation. acs.orgacs.org The PubChem database entry for this compound itself lists a GC-MS spectrum, indicating its utility for analyzing this specific compound. nih.gov

Table 3: Chromatographic Methods Used in the Synthesis and Purification of this compound Derivatives

| Method | Purpose | Stationary Phase | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Product Purification | Silica Gel | Hexane/Ethyl Acetate (20:1) | |

| Flash Column Chromatography | Product Purification | Silica Gel | Hexane/Ethyl Acetate (15:1) | nih.gov |

| Preparative TLC | Product Purification | Silica Gel | Hexane/Ethyl Acetate (20:1) | |

| GC-MS | Purity Assessment & Analysis | Varies (e.g., capillary column) | N/A (Carrier Gas) | acs.orgacs.org |

| Thin-Layer Chromatography | Reaction Monitoring | Silica Gel F254 | Varies (e.g., Hexane/EtOAc) | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Iodo-2-phenoxybenzene, and how can experimental parameters be optimized?

- Methodology : Utilize hypervalent iodine reagents (e.g., iodylbenzene) via oxidation of iodobenzene derivatives under phase-transfer catalysis. Optimize reaction conditions (solvent polarity, temperature, and stoichiometry) to enhance yield. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel .

- Safety : Follow protocols for handling iodinated compounds, including PPE (gloves, goggles, lab coats) and segregated waste disposal to prevent environmental contamination .

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical Techniques : Employ H/C NMR spectroscopy to confirm aromatic proton environments and iodine-induced deshielding effects. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks. Compare melting points and density (e.g., ~2.0 g/cm for analogous iodobenzene derivatives) with literature data .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Data Analysis : Systematically compare experimental results with peer-reviewed datasets (e.g., NIST Chemistry WebBook) while accounting for variables like solvent impurities or polymorphic forms. Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to assess significance .

- Case Study : For conflicting melting points, perform differential scanning calorimetry (DSC) to detect phase transitions and confirm crystalline structure via X-ray diffraction .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to model iodine’s electronic effects on aryl rings. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via Suzuki-Miyaura coupling trials with palladium catalysts .

Q. How can researchers design experiments to minimize systematic errors in kinetic studies of this compound reactions?